molecular formula C21H20O13 B191946 Myricetin 3-galactoside CAS No. 15648-86-9

Myricetin 3-galactoside

Cat. No. B191946
CAS RN: 15648-86-9
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-MGMURXEASA-N
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Description

Myricetin 3-galactoside is a flavonoid found in M. communis and has diverse biological activities . It inhibits xanthine oxidase in a cell-free assay when used at a concentration of 100 µg/ml . It is cytotoxic to K562 cells (IC 50 = 220 µg/ml) and inhibits hydrogen peroxide-induced malondialdehyde (MDA) formation in the same cells when used at concentrations of 110, 220, and 440 µg/ml .


Synthesis Analysis

The enzymatic synthesis of myricetin 3-O-galactoside has been achieved through a whole-cell biocatalyst .


Molecular Structure Analysis

The chemical formula of Myricetin 3-galactoside is C21H20O13 . Its exact mass is 480.09 and its molecular weight is 480.380 .


Chemical Reactions Analysis

Myricetin 3-O-galactoside and its myricetin aglycone can trap free radicals via a chain reaction comprising a propagation step and a termination step . At the propagation step, both Myricetin 3-O-galactoside and myricetin could trap radicals through redox-dependent antioxidant pathways .


Physical And Chemical Properties Analysis

Myricetin 3-galactoside has a molecular formula of C21H20O13, an exact mass of 480.09, and a molecular weight of 480.380 .

Scientific Research Applications

Antioxidant Activity

Myricetin 3-O-galactoside exhibits potent antioxidant properties . It can elevate antioxidant enzyme levels and reduce lipid peroxidation . This compound is effective in scavenging free radicals, which play a role in various diseases, including cardiovascular diseases (CVD), cancer, and aging .

Anti-inflammatory Effects

The anti-inflammatory effects of Myricetin 3-O-galactoside have been demonstrated through its ability to inhibit nitric oxide synthesis, particularly inducible nitric oxide synthase (iNOS) . This action is beneficial in reducing inflammation-related pain and edema.

Neuroprotection

Myricetin 3-O-galactoside has shown promise in neuroprotection , particularly in the context of Alzheimer’s disease and other neurodegenerative conditions . It may protect against neuronal damage and support the health of the central nervous system.

Food Preservation

In the food industry, Myricetin 3-O-galactoside could be used as a preserving agent to extend the shelf life of foods containing oils and fats due to its ability to protect lipids against oxidation .

Pharmacological Applications

Myricetin 3-O-galactoside has a range of pharmacological applications, including anticancer , antihypertensive , immunomodulatory , and analgesic activities . Its multifunctional nature makes it a valuable compound in biomedicine.

Disease Prevention

The compound’s role in disease prevention is significant, particularly in combating oxidative stress-related diseases . It has been found to protect against cancer and myocardial dysfunction by suppressing inflammatory cytokines .

Antidiabetic Effects

Myricetin 3-O-galactoside has demonstrated antidiabetic effects by influencing metabolic pathways related to glucose metabolism and insulin sensitivity .

Cardiovascular Health

The compound’s ability to reduce platelet aggregation and control viral infections by interfering with DNA replication pathways suggests its potential in promoting cardiovascular health .

Mechanism of Action

Target of Action

Myricetin 3-O-galactoside, also known as Myricetin 3-galactoside or Myricetin 3-O-beta-D-galactopyranoside, primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans and is involved in the production of uric acid . Myricetin 3-O-galactoside also interacts with Tyrosine-protein kinase JAK1 and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform .

Mode of Action

Myricetin 3-O-galactoside inhibits the activity of xanthine oxidase, thereby reducing lipid peroxidation and scavenging free radicals . This compound also suppresses the activation of CREB and upregulates ERK phosphorylation , which might cause the decreased nuclear levels of MITF .

Biochemical Pathways

The compound’s action on xanthine oxidase affects the purine metabolism pathway, leading to a decrease in uric acid production . By suppressing CREB activation and upregulating ERK phosphorylation, Myricetin 3-O-galactoside may influence various cellular pathways, including those involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

It is known that the bioavailability of flavonoids like myricetin can be influenced by factors such as metabolism, absorption, and excretion

Result of Action

The inhibition of xanthine oxidase by Myricetin 3-O-galactoside can lead to a decrease in uric acid production, potentially offering benefits in conditions like gout . Its antioxidant properties help in combating oxidative stress . Moreover, it has been suggested to be a potential nutraceutical with anti-melanogenic properties .

Action Environment

The action of Myricetin 3-O-galactoside can be influenced by various environmental factors. For instance, its antioxidant activity can be particularly beneficial in environments with high oxidative stress . Additionally, the compound is found in many fruits and vegetables, indicating that dietary intake can influence its bioavailability and efficacy .

properties

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-MGMURXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166087
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Myricetin 3-galactoside

CAS RN

15648-86-9
Record name Myricetin 3-O-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15648-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricetin 3-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 201 °C
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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